N-Fmoc-2-chlorobenzyl-glycine
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Overview
Description
N-Fmoc-2-chlorobenzyl-glycine is a chemical compound with the molecular formula C24H20ClNO4 and a molecular weight of 421.88 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-2-chlorobenzyl-glycine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product after purification.
Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc-protecting reagent . This reagent reacts with 2-chlorobenzylamine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-chlorobenzyl-glycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom on the benzyl group.
Major Products Formed
Fmoc Deprotection: The major product is the free amine derivative of 2-chlorobenzyl-glycine.
Substitution Reactions: The major products depend on the nucleophile used, resulting in various substituted benzyl-glycine derivatives.
Scientific Research Applications
N-Fmoc-2-chlorobenzyl-glycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Medicinal Chemistry: It is employed in the synthesis of peptide-based drugs and other bioactive compounds.
Biological Research: It is used in the study of protein-protein interactions and enzyme-substrate interactions by incorporating it into peptide sequences.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-2-chlorobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The chlorine atom on the benzyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
N-Fmoc-2-chlorobenzyl-glycine can be compared with other Fmoc-protected amino acids and benzyl derivatives:
N-Fmoc-benzyl-glycine: Similar structure but without the chlorine substitution.
N-Fmoc-2-bromobenzyl-glycine: Similar structure with a bromine atom instead of chlorine.
N-Fmoc-2-methylbenzyl-glycine: Similar structure with a methyl group instead of chlorine.
This compound is unique due to the presence of the chlorine atom, which provides distinct reactivity and functionalization opportunities compared to other similar compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBWYSYJTDIBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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